N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide is a complex organic compound that features a unique structure combining a furan ring, a pyridine ring, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cytochrome p450 2a6 .
Mode of Action
Related compounds have been shown to act in the hydroxylation of certain anti-cancer drugs .
Biochemical Pathways
Similar compounds have been shown to be competent in the metabolic activation of aflatoxin b1 .
Result of Action
Similar compounds have been shown to act in the hydroxylation of certain anti-cancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Furan-Pyridine Intermediate
Starting Materials: 2-furylboronic acid and 3-bromopyridine.
Reaction: Suzuki-Miyaura coupling reaction.
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene) under reflux conditions.
-
Benzamide Formation
Starting Materials: The furan-pyridine intermediate and 2,3-dimethoxybenzoyl chloride.
Reaction: Nucleophilic acyl substitution.
Conditions: Base (e.g., triethylamine) and solvent (e.g., dichloromethane) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the furan or pyridine rings.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran.
Products: Reduced forms of the benzamide or pyridine rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives on the furan, pyridine, or benzamide rings.
Scientific Research Applications
Chemistry
In organic chemistry, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in synthetic chemistry.
Biology
This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to evaluate its efficacy and safety as a pharmaceutical agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydroxybenzamide: Similar structure but with hydroxyl groups instead of methoxy groups.
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide group.
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzylamine: Features an amine group instead of an amide group.
Uniqueness
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and pyridine rings in the same molecule allows for diverse interactions and applications in various fields of research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-3-7-14(18(16)24-2)19(22)21-12-13-6-4-10-20-17(13)15-9-5-11-25-15/h3-11H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGAGOFTIDIHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.